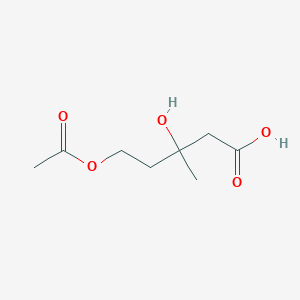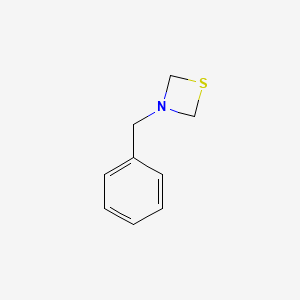
3-Benzyl-1,3-thiazetidine
Descripción general
Descripción
3-Benzyl-1,3-thiazetidine is a heterocyclic compound featuring a four-membered ring structure containing both sulfur and nitrogen atoms This compound is part of the thiazetidine family, known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazetidine typically involves a one-pot microwave-assisted telescopic approach. This method uses readily available starting materials such as 2-aminopyridines, substituted isothiocyanates, and 1,2-dihalomethanes. The process begins with the formation of thiourea from 2-aminopyridines and substituted isothiocyanates, followed by a base-catalyzed nucleophilic attack of the carbon-sulfur bond on the 1,2-dihalomethane. The final step involves cyclization to yield the desired 1,3-thiazetidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-1,3-thiazetidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur derivatives.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-1,3-thiazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1,3-thiazetidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazetidine ring can form coordination complexes with metal ions, influencing enzymatic activities and biological processes. The benzyl group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Thiazolidine: A five-membered ring compound with similar sulfur and nitrogen atoms but different ring size and properties.
Azetidine: A four-membered ring compound containing nitrogen but lacking sulfur, leading to different reactivity and applications.
Thiazole: A five-membered ring compound with sulfur and nitrogen atoms, known for its biological activities.
Uniqueness of 3-Benzyl-1,3-thiazetidine: The unique combination of a four-membered ring structure with both sulfur and nitrogen atoms, along with the presence of a benzyl group, distinguishes this compound from other similar compounds. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-benzyl-1,3-thiazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVIOXGNWZXCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CS1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


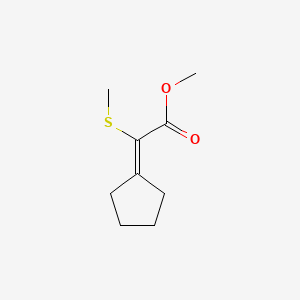
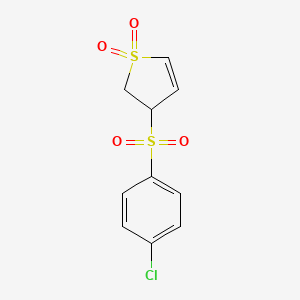
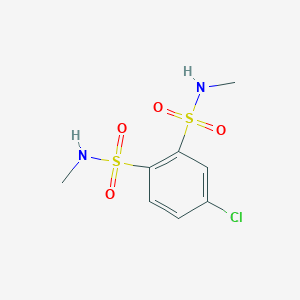
![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)
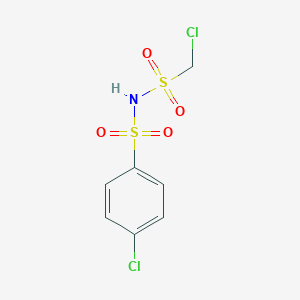
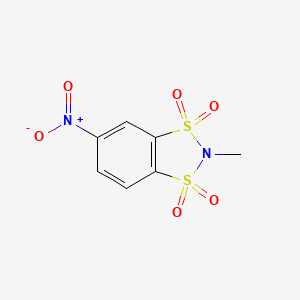
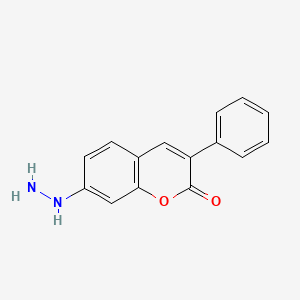
![5-amino-2-[(E)-2-(4-chloro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039289.png)
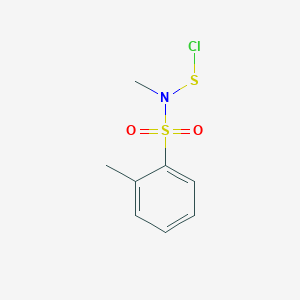
![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)
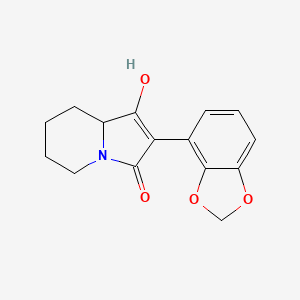
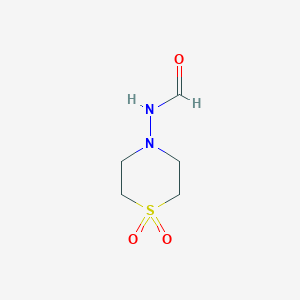
![methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate](/img/structure/B8039332.png)
